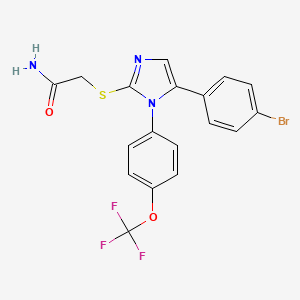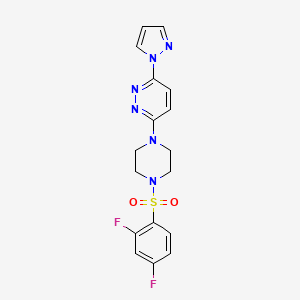![molecular formula C24H19N3O4 B2954201 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 851094-61-6](/img/structure/B2954201.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reaction involves the use of 1,4-benzodioxane-6-amine, 4-bromobenzenesulfonyl chloride, and different alkyl/aralkyl halides .Applications De Recherche Scientifique
Antibacterial Applications
This compound has shown potential as an antibacterial agent, particularly in the inhibition of bacterial biofilms. Biofilms are a major concern in medical settings as they can protect bacteria from antibiotics and the immune system. The compound’s efficacy was demonstrated against Escherichia coli and Bacillus subtilis , with significant biofilm growth inhibition .
Hemolytic Activity
The hemolytic activity of this compound has been studied to determine its safety as a potential therapeutic agent. Hemolysis refers to the destruction of red blood cells, which can be a side effect of certain drugs. The compound exhibited mild cytotoxicity, suggesting it might be used safely as an antibacterial agent .
Anti-inflammatory Potential
Compounds with the N-(2,3-Dihydro-1,4-benzodioxin-6-yl) moiety have been identified as having anti-inflammatory properties. This is crucial for the treatment of various chronic diseases, including arthritis and other inflammatory conditions .
Anti-hepatotoxic Activity
The benzodioxane derivatives, such as those found in this compound, are known for their anti-hepatotoxic (liver-protecting) activities. They have been used in treating liver diseases and protecting against toxins that cause liver damage .
CNS-related Activity
Some derivatives of sulfonamides, which are structurally related to this compound, have shown central nervous system (CNS) activity. This opens up potential research applications in neurology and psychiatry for the treatment of various CNS disorders .
Antioxidant Properties
Antioxidants are vital in combating oxidative stress, which can lead to cellular damage and is implicated in many diseases. The benzodioxane moiety in this compound suggests it may have antioxidant properties, which could be beneficial in preventing or treating diseases caused by oxidative stress .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, such as cholinesterases and lipoxygenase. Enzyme inhibitors are important in the treatment of various conditions, including Alzheimer’s disease and inflammatory diseases .
Anti-cancer Research
There is ongoing research into the potential anti-cancer properties of this compound. Cancer research is a vast field, and compounds like this one are continually being evaluated for their ability to inhibit the growth of cancer cells or to act as adjuvants in chemotherapy .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.
Biochemical Pathways
The affected biochemical pathway is the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, this compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces. These properties impact the bioavailability of the compound, determining how much of it reaches the target site to exert its effect .
Result of Action
The molecular and cellular effects of the compound’s action include an increase in the concentration of acetylcholine in the nervous system due to the inhibition of cholinesterase enzymes . This can lead to various effects on the body, depending on the specific type of cholinesterase enzyme that is inhibited.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body . Additionally, factors such as temperature and light can affect the stability of the compound, potentially impacting its efficacy .
Propriétés
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-22(21(16-7-3-1-4-8-16)17-9-5-2-6-10-17)25-24-27-26-23(31-24)18-11-12-19-20(15-18)30-14-13-29-19/h1-12,15,21H,13-14H2,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWYQPETAHLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



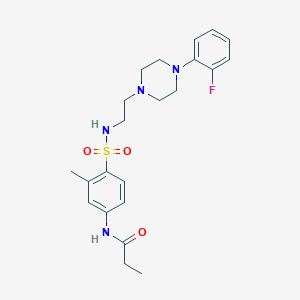
![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)


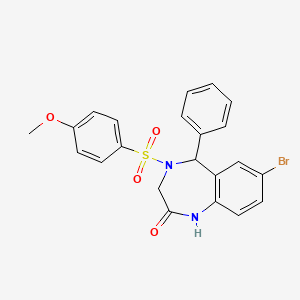
![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)
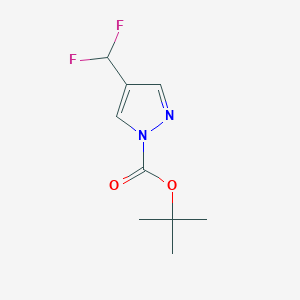
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954131.png)
![1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2954133.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954134.png)
